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molecular formula C9H7N5 B8593455 6-Methyltetrazolo[1,5-a]quinoxaline CAS No. 61148-18-3

6-Methyltetrazolo[1,5-a]quinoxaline

Cat. No. B8593455
M. Wt: 185.19 g/mol
InChI Key: LVNMLVBGFGQXDD-UHFFFAOYSA-N
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Patent
US03987196

Procedure details

A solution was made of 0.5 g. of 2-chloro-5-methylquinoxaline, 10 ml. of 0.1N HCl and 0.6 g. of sodium azide in 35 ml. of denatured ethanol. The reaction mixture was stirred for 6 hours at reflux temperature. When the mixture was allowed to cool, the product, 6-methyltetrazolo[1,5-a]quinoxaline, crystallized in 91 percent yield and was separated by filtration. The product had a melting point of 160°-62° C., and was identified by nuclear magnetic resonance analysis and elemental microanalysis, the results of which were as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH3:12])[N:3]=1.Cl.[N-:14]=[N+:15]=[N-:16].[Na+]>C(O)C>[CH3:12][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[N:10]=[CH:11][C:2]1[N:3]2[N:14]=[N:15][N:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=CC(=C2N=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the product, 6-methyltetrazolo[1,5-a]quinoxaline, crystallized in 91 percent yield
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
the results of which

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CC1=C2N=CC=3N(C2=CC=C1)N=NN3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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